N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide
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Overview
Description
N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H21NO2S and its molecular weight is 339.45. The purity is usually 95%.
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Scientific Research Applications
Organic Electronics and Solar Cells
One significant application area of compounds related to N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is in the development of organic electronics, specifically dye-sensitized solar cells (DSSCs). Research has shown that phenothiazine derivatives with various conjugated linkers, including furan and thiophene, have been synthesized and utilized in DSSCs. The introduction of furan as a conjugated linker, for instance, resulted in a solar energy-to-electricity conversion efficiency improvement of over 24% compared with reference cells. This highlights the potential of such compounds in enhancing the performance of renewable energy technologies (Se Hun Kim et al., 2011).
Synthetic Chemistry and Material Science
In the realm of synthetic chemistry, compounds with furan and thiophene motifs have been explored for their potential in creating new materials. For instance, the synthesis of geminally activated nitro dienes, including 4-(furan-2-yl)- and 4-(thiophen-2-yl)-1-nitrobuta-1,3-dienes, has been reported. These compounds are valuable for their structural and electronic properties, which could be leveraged in developing new materials with specific functionalities (R. Baichurin et al., 2019).
Antioxidant and Anticancer Activities
Another pivotal application of compounds structurally related to this compound is in medicinal chemistry, where their antioxidant and anticancer activities have been explored. A study revealed the synthesis of novel derivatives showing significant antioxidant activity, potentially higher than that of well-known antioxidants like ascorbic acid. Moreover, these compounds exhibited cytotoxic activity against human cancer cell lines, highlighting their potential in cancer therapy (I. Tumosienė et al., 2020).
Corrosion Inhibition
Compounds with furan and thiophene components have also been investigated for their application in corrosion inhibition. For example, a synthesized Schiff base exhibited efficient corrosion inhibition on mild steel in acidic environments. This application is critical in industrial processes and maintenance, where corrosion leads to significant material and financial losses (D. Daoud et al., 2014).
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The thiophene moiety in the compound is likely to play a crucial role in these interactions .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic activity.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may have multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c22-20(9-8-17-5-2-1-3-6-17)21(15-18-11-13-23-16-18)12-10-19-7-4-14-24-19/h1-7,11,13-14,16H,8-10,12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVXKCKHNGYDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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